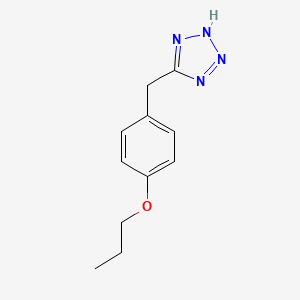

![molecular formula C18H19NO3 B5504814 2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)

2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid often involves multi-component reactions, utilizing isocyanides, dialkyl acetylenedicarboxylates, and other reactants in water or organic solvents. For example, the synthesis of related compounds can achieve through one-pot multi-component reactions, yielding products in good to excellent yields (Adib et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid can be elucidated through methods like X-ray crystallography. The crystal structure determination allows for the observation of conformational differences, bonding, and the arrangement of molecules in the crystal lattice. For instance, the crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) has been determined, highlighting the presence of molecules with different conformations in the unit cell (Centore et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of this compound and its derivatives may include biohydrolysis, biooxidation, and bioisomerization, utilizing novel enzymes for converting common metabolites into desired products. Biotechnological routes have been explored for synthesizing related compounds, such as 2-hydroxyisobutyric acid, from renewable carbon sources, indicating the potential for green chemistry approaches in the synthesis of complex organic molecules (Rohwerder & Müller, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of 2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid and its derivatives, are critical for their application in chemical syntheses and industrial processes. Although specific data on this compound was not found, related studies often focus on the crystalline structure and phase transitions, which are significant for understanding the material's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are essential for its application in synthesis and manufacturing. For example, the electrochemical fluorination of N-containing carboxylic acids demonstrates the chemical modification of similar molecules to introduce fluorine atoms, affecting their chemical behavior and potential applications (Abe et al., 1994).

Aplicaciones Científicas De Investigación

Biotechnological Production and Environmental Applications

- Biosynthesis of 2-Hydroxyisobutyric Acid (2-HIBA) : Research has identified the tertiary carbon atom-containing 2-HIBA as an interesting building block for polymer synthesis. Biotechnological routes to 2-HIBA have been proposed, with significant progress made in understanding the underlying biochemistry, including a bioisomerization reaction that converts 3-hydroxybutyric acid to 2-HIBA. This discovery opens avenues for developing a completely biotechnological process for producing 2-HIBA from renewable carbon sources, replacing conventional chemistry and petrochemicals as carbon sources (Rohwerder & Müller, 2010).

Atmospheric Chemistry and Pollution Analysis

- Distribution of Dicarboxylic Acids in the Urban Atmosphere : Studies have investigated the distribution of low molecular weight dicarboxylic acids in urban aerosols, providing insights into their seasonal changes and potential sources. Such research is crucial for understanding atmospheric pollution and developing strategies for air quality management (Kawamura & Ikushima, 1993).

Pharmaceutical Research and Drug Development

- Pharmacological Differences Between Optical Isomers of Ibuprofen : Investigation into the pharmacological differences between the optical isomers of ibuprofen reveals insights into drug efficacy and metabolism. This research contributes to the development of more effective and targeted pharmaceuticals (Adams, Bresloff, & Mason, 1976).

Advanced Material Synthesis

- Synthesis of Cyclic Depsipeptides : The development of methods for the synthesis of cyclic depsipeptides through direct amid cyclization demonstrates the potential of certain carboxylic acids in creating novel materials with specific properties. This research is significant for material science, especially in the context of developing new polymers and biologically active compounds (Obrecht & Heimgartner, 1987).

Environmental Science and Chemistry

- Source of Dicarboxylic Acids in Ambient Air : Identifying motor exhaust emissions as a primary source for dicarboxylic acids in urban air underscores the environmental impact of automobile emissions. This research aids in the assessment of air pollution sources and the development of strategies to mitigate their effects (Kawamura & Kaplan, 1987).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[2-(2-methylpropylcarbamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(2)11-19-17(20)15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRPQMABOVQBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)

![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)

![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)

![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5504788.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5504807.png)

![methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)

![(3R*,4R*)-3-methyl-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504823.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)

![6-methoxy-3-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5504829.png)